molecular formula C12H13FO2 B596901 Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate CAS No. 1261956-33-5

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Cat. No.: B596901
CAS No.: 1261956-33-5
M. Wt: 208.232
InChI Key: XSEBLFOXTYFEQC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13FO2. It is a cyclopropane derivative, characterized by the presence of a fluorophenyl group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 4-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the cyclopropane ring can influence its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate
  • Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
  • Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and methyl analogs, which have different electronic and steric effects.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBLFOXTYFEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682185
Record name Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-33-5
Record name Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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